molecular formula C7H18ClNO2 B13785082 Ammonium, ethylbis(2-hydroxyethyl)methyl-, chloride CAS No. 63982-26-3

Ammonium, ethylbis(2-hydroxyethyl)methyl-, chloride

Cat. No.: B13785082
CAS No.: 63982-26-3
M. Wt: 183.67 g/mol
InChI Key: MBPYQQZYQVFLFS-UHFFFAOYSA-M
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Description

Ammonium, ethylbis(2-hydroxyethyl)methyl-, chloride is a quaternary ammonium compound. Quaternary ammonium compounds are known for their surfactant properties and are widely used in various industrial and household applications. This compound is particularly noted for its high surface activity and is used in applications such as fabric softeners, disinfectants, and hair conditioners.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ammonium, ethylbis(2-hydroxyethyl)methyl-, chloride typically involves the quaternization of tertiary amines. One common method is the reaction of ethylbis(2-hydroxyethyl)methylamine with methyl chloride. This reaction is usually carried out in an aqueous or alcoholic medium at elevated temperatures to facilitate the quaternization process.

Industrial Production Methods

In industrial settings, the production of this compound is often carried out in large reactors where the reactants are mixed and heated under controlled conditions. The reaction mixture is then purified through processes such as distillation or crystallization to obtain the final product in high purity.

Chemical Reactions Analysis

Types of Reactions

Ammonium, ethylbis(2-hydroxyethyl)methyl-, chloride undergoes several types of chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the chloride ion is replaced by other nucleophiles.

    Oxidation and Reduction: While the compound itself is relatively stable, it can undergo oxidation or reduction under specific conditions, particularly in the presence of strong oxidizing or reducing agents.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide or other strong bases, which facilitate the replacement of the chloride ion.

    Oxidation: Strong oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride can be employed under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various quaternary ammonium salts, while oxidation and reduction can lead to different oxidation states of the nitrogen atom.

Scientific Research Applications

Ammonium, ethylbis(2-hydroxyethyl)methyl-, chloride has a wide range of applications in scientific research:

    Chemistry: It is used as a phase transfer catalyst in organic synthesis, facilitating reactions between compounds in different phases.

    Biology: The compound is employed in cell culture and molecular biology as a disinfectant and preservative.

    Medicine: It has applications in the formulation of antiseptics and disinfectants due to its antimicrobial properties.

    Industry: It is used in the production of personal care products, such as shampoos and conditioners, and in industrial cleaning agents.

Mechanism of Action

The mechanism of action of ammonium, ethylbis(2-hydroxyethyl)methyl-, chloride primarily involves its surfactant properties. The compound disrupts the cell membranes of microorganisms, leading to cell lysis and death. This makes it effective as an antimicrobial agent. The molecular targets include the lipid bilayers of cell membranes, and the pathways involved are related to membrane disruption and increased permeability.

Comparison with Similar Compounds

Similar Compounds

    Dodecyl Trimethyl Ammonium Chloride: Another quaternary ammonium compound with similar surfactant properties.

    Oleyl bis(2-hydroxyethyl)methyl ammonium chloride: Similar in structure but with a longer alkyl chain, providing different surfactant characteristics.

    Coco alkylbis(2-hydroxyethyl)methyl ammonium chloride: Derived from coconut oil, used in similar applications but with different fatty acid compositions.

Uniqueness

Ammonium, ethylbis(2-hydroxyethyl)methyl-, chloride is unique due to its specific balance of hydrophilic and hydrophobic properties, making it highly effective in a wide range of applications from personal care to industrial cleaning. Its dual hydroxyethyl groups provide enhanced solubility and interaction with various substrates, setting it apart from other quaternary ammonium compounds.

Properties

CAS No.

63982-26-3

Molecular Formula

C7H18ClNO2

Molecular Weight

183.67 g/mol

IUPAC Name

ethyl-bis(2-hydroxyethyl)-methylazanium;chloride

InChI

InChI=1S/C7H18NO2.ClH/c1-3-8(2,4-6-9)5-7-10;/h9-10H,3-7H2,1-2H3;1H/q+1;/p-1

InChI Key

MBPYQQZYQVFLFS-UHFFFAOYSA-M

Canonical SMILES

CC[N+](C)(CCO)CCO.[Cl-]

Origin of Product

United States

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